

An In-depth Technical Guide to the Chemical Structure of 1,2-Diphenylhydrazine

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Compound of Interest

Compound Name: *Hydrazobenzene*

Cat. No.: *B1673438*

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Introduction

1,2-Diphenylhydrazine, also known as **hydrazobenzene**, is an aromatic hydrazine derivative of significant interest in organic synthesis and pharmaceutical development. Historically, it was a key intermediate in the production of benzidine-based dyes.^{[1][2]} Currently, its primary application lies in the synthesis of anti-inflammatory drugs, most notably phenylbutazone, which is used in veterinary medicine.^{[1][3][4]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,2-diphenylhydrazine, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences. The molecule's propensity to undergo the benzidine rearrangement and its metabolic fate are also discussed in detail.

Chemical and Physical Properties

1,2-Diphenylhydrazine is a white to yellow crystalline solid.^[5] It is sparingly soluble in water but soluble in organic solvents like ethanol.^[6] The compound is known to be unstable under certain conditions; it oxidizes in air and decomposes in acidic solutions.^[6] In aqueous environments, it can degrade to azobenzene and, under acidic conditions, rearrange to benzidine.^[3]

Table 1: Physicochemical Properties of 1,2-Diphenylhydrazine

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₂ N ₂	[7]
Molecular Weight	184.24 g/mol	[7]
Appearance	White to yellow crystalline solid	[5]
Melting Point	123-126 °C	[6]
Boiling Point	Decomposes	[3]
Water Solubility	Low	[5]
Log K _{ow}	2.94	[1]
CAS Number	122-66-7	[8]

Spectroscopic Data

The structural characterization of 1,2-diphenylhydrazine is well-established through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,2-Diphenylhydrazine

Technique	Key Data and Interpretation	Reference(s)
¹ H NMR	Spectra show characteristic signals for the aromatic protons of the two phenyl rings and the N-H protons of the hydrazine moiety.	[9]
¹³ C NMR	Spectra display signals corresponding to the carbon atoms of the phenyl rings.	[10]
FTIR	The infrared spectrum exhibits characteristic absorption bands for N-H stretching and C-H stretching of the aromatic rings.	[8]
Mass Spec (EI)	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.	[8]

Experimental Protocols

Synthesis of 1,2-Diphenylhydrazine

Method 1: Reduction of Nitrobenzene

A common industrial method for the synthesis of 1,2-diphenylhydrazine is the stepwise reduction of nitrobenzene.[3]

- Materials: Nitrobenzene, iron or zinc powder, caustic solution (e.g., sodium hydroxide), ethanol (optional).[3][11]
- Procedure:

- In a reaction vessel, nitrobenzene is treated with iron or zinc powder in an alkaline medium, such as a caustic soda solution.[3][11]
- The reaction proceeds in a stepwise manner, first reducing nitrobenzene to azoxybenzene, then to azobenzene, and finally to 1,2-diphenylhydrazine.[3]
- The reaction mixture is typically heated to facilitate the reduction.
- Upon completion, the 1,2-diphenylhydrazine product is separated from the metal sludge. This can be achieved by solvent extraction.[3]
- An alternative approach involves stopping the reaction at the azobenzene stage, followed by a final reduction step using a zinc-alcoholic alkali solution. The product is then isolated by filtration and washing.[3]
- Optimized Conditions: A study reported an optimized process using nitrobenzene and zinc powder in an alkaline medium with a 1:1.5 volume ratio of ethanol to water. The optimal molar ratio of nitrobenzene to zinc powder was found to be 1:5, with a reaction time of 1.5 hours, yielding up to 90%. [11]

Method 2: From Azoxybenzene

- Materials: Azoxybenzene, 1,3-bis(N',N'-dimethyl-4-aminopyridinium)propane diiodide (DMAP salt), sodium hydride, dry N,N-dimethylformamide (DMF).[12]
- Procedure:
 - Azoxybenzene (0.33 mmol) is treated with the DMAP salt (1.0 mmol) and sodium hydride (2.0 mmol) in dry DMF (5 mL).[12]
 - The reaction is carried out at room temperature under UV light for 18 hours.[12]
 - This method affords 1,2-diphenylhydrazine in approximately 73% yield, along with azobenzene as a byproduct (18% yield).[12]

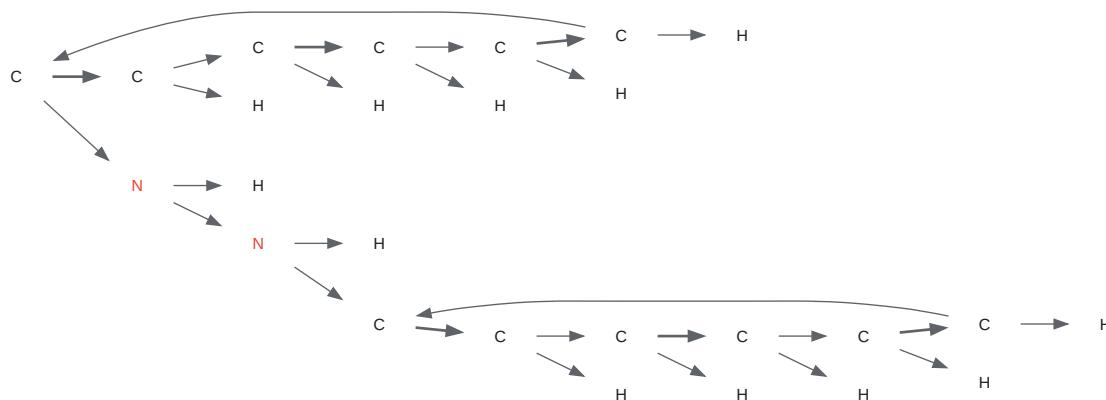
Spectroscopic Analysis Protocols

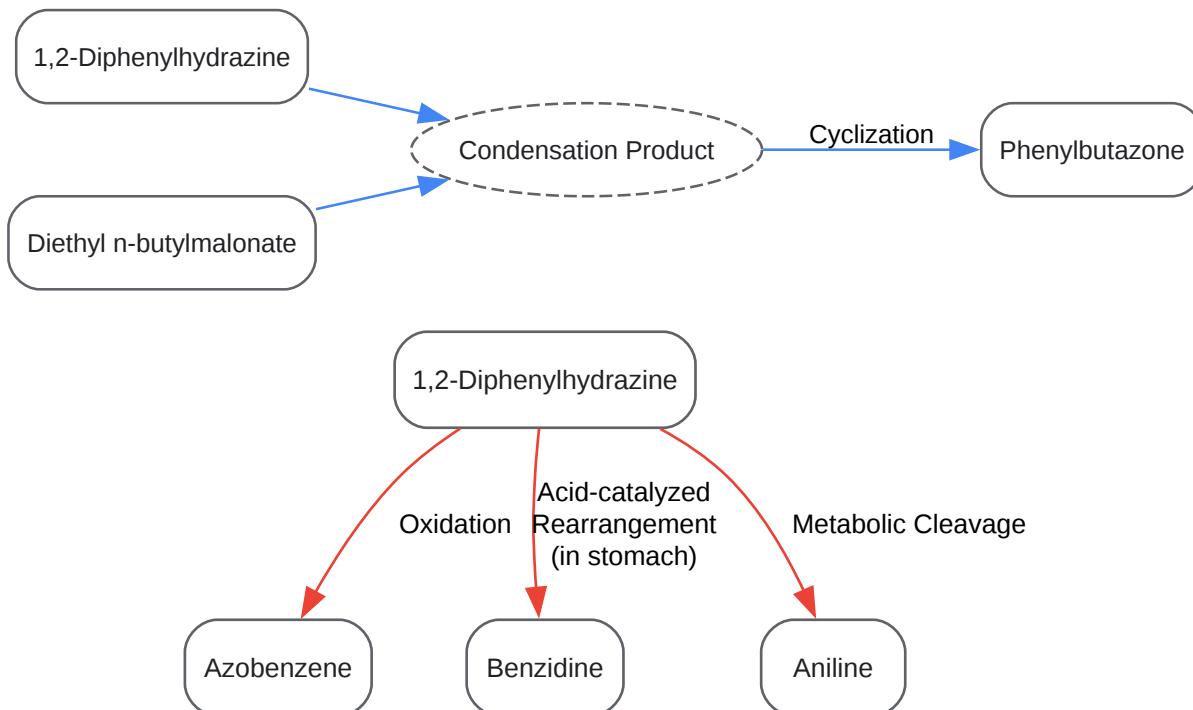
- ^1H and ^{13}C NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of 1,2-diphenylhydrazine in a suitable deuterated solvent (e.g., CDCl_3).
 - Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).[10]
 - Data Acquisition: Record the ^1H and ^{13}C NMR spectra according to standard instrument procedures. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[10][13]
- FTIR Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[14]
 - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[14]
 - Data Acquisition:
 - Collect a background spectrum without the sample.[14]
 - Place the solid sample on the ATR crystal or in the KBr pellet holder.[14]
 - Collect the sample spectrum. The software will typically subtract the background to provide the spectrum of the sample.[14]
 - Mass Spectrometry:
 - Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC/MS) for sample introduction and separation.[3]
 - Procedure: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected. It is important to note that 1,2-diphenylhydrazine can oxidize to azobenzene upon injection into a GC column, which must be considered during analysis. [3]

Chemical Structure and Reactivity

The structure of 1,2-diphenylhydrazine is characterized by two phenyl groups attached to adjacent nitrogen atoms of a hydrazine core.



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